ATPA

Vue d'ensemble

Description

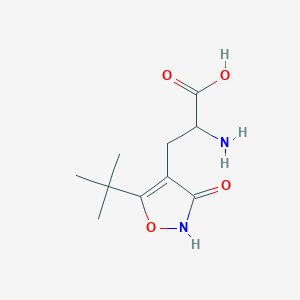

2-amino-3-(5-tert-butyl-3-oxo-4-isoxazolyl)propanoic acid is an alpha-amino acid.

Applications De Recherche Scientifique

Rôle dans la défense antimicrobienne

ATPA joue un rôle important dans la défense antimicrobienne du système immunitaire inné humain. Il a été constaté que le mutant de l’ATP synthase (this compound) est plus sensible à la mort par certains peptides antimicrobiens (AMPs) humains, notamment hBD4, hBD2, LL-37 et l’histatine 5 . Cela indique qu’this compound améliore la tolérance de Staphylococcus aureus à certains AMPs humains .

Applications thérapeutiques potentielles

Les inhibiteurs de l’this compound synthase ont été proposés comme nouveaux candidats antibactériens. Ces inhibiteurs, tels que le resvératrol, la venturicidine A, la bédaquiline, la tomatidine, le picéatanol, l’oligomycine A et le N,N-dicyclohexylcarbodiimide, ciblent l’ATP synthase différemment, et leur co-administration avec des antibiotiques augmente la sensibilité des bactéries pathogènes . Cela suggère qu’this compound pourrait être exploré comme une nouvelle stratégie thérapeutique qui sensibilise S. aureus aux AMPs naturels du système immunitaire inné .

Production d’énergie dans les cellules

L’this compound synthase est une enzyme présente dans les bactéries et les organites eucaryotes. Elle est essentielle dans les processus photosynthétique et respiratoire, transformant le gradient électrochimique de protons en énergie ATP via le transport de protons à travers les membranes . Cela fait d’this compound un composant crucial de la production d’énergie des cellules.

Rôle dans la résistance aux antibiotiques

Avec l’émergence de la résistance aux antibiotiques, les inhibiteurs de l’this compound synthase ont été proposés comme un moyen d’améliorer l’effet des antibiotiques et de limiter la propagation des bactéries résistantes aux antibiotiques . Cela met en évidence le rôle potentiel d’this compound dans la lutte contre la résistance aux antibiotiques.

Rôle potentiel dans l’éradication des bactéries résistantes

Il a été démontré que les inhibiteurs de l’this compound synthase diminuent l’activité de cette enzyme, éradiquant par la suite les bactéries résistantes car l’ATP synthase est leur source d’énergie . Cela suggère une application potentielle d’this compound dans le traitement des infections bactériennes.

Rôle dans le système immunitaire inné

This compound participe au renforcement des capacités antibactériennes du système immunitaire inné pour éradiquer les infections bactériennes . Cela suggère un rôle potentiel d’this compound dans l’amélioration des défenses naturelles de l’organisme contre les infections bactériennes.

Mécanisme D'action

Target of Action

ATPA, also known as this compound-tert or (R,S)-ATPA or 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid, primarily targets the ATP synthase , also known as the F1F0 ATP Synthase or ATPase . This enzyme is responsible for the generation of ATP (Adenosine Triphosphate), the major energy currency in all living cells .

Mode of Action

This compound interacts with its target, the ATP synthase, to facilitate the synthesis of ATP. The ATP synthase utilizes the energy of a transmembrane electrochemical proton gradient to drive the synthesis of ATP from ADP (Adenosine Diphosphate) and inorganic phosphate (Pi), along with considerable release of energy .

Biochemical Pathways

The ATP synthase is a part of the oxidative phosphorylation pathway, which is carried out by five complexes that are the sites for electron transport and ATP synthesis . ATP synthase, being one of these complexes, plays a crucial role in this pathway. The ATP generated by this process fuels almost all metabolic pathways of the cell .

Result of Action

The result of this compound’s action is the synthesis of ATP, the principle energy generating molecule found in all forms of life . ATP functions as a chemical fuel by powering many organic processes of life . It also works as a coenzyme during phosphorylation reactions and plays a crucial role in RNA and DNA synthesis and in amino acid activation during protein synthesis .

Analyse Biochimique

Biochemical Properties

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid interacts with the GluK1 kainate receptor, a type of ionotropic glutamate receptor. The interaction between the compound and the receptor is selective and potent, with an EC50 value of 0.66 µM . This interaction influences various biochemical reactions, including the transformation of the electrochemical proton gradient into ATP energy via proton transport across the membranes .

Cellular Effects

The compound’s interaction with the GluK1 kainate receptor influences various cellular processes. It affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can influence the transcriptional organization of the large and small ATP synthase operons, atpI/H/F/A and atpB/E, in Arabidopsis thaliana chloroplasts .

Molecular Mechanism

At the molecular level, 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid exerts its effects through binding interactions with the GluK1 kainate receptor. This binding interaction leads to the activation of the receptor, which in turn influences various cellular processes, including changes in gene expression .

Propriétés

IUPAC Name |

2-azaniumyl-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXJURSCCVBKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140158-50-5 | |

| Record name | 2-Amino-3-[3-hydroxy-5-tert-butylisoxazol-4-yl]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140158-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

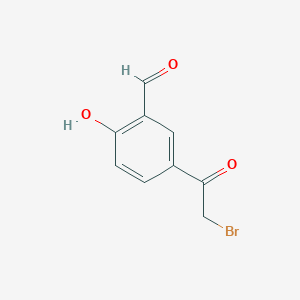

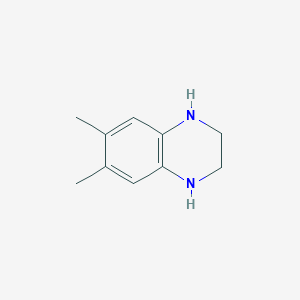

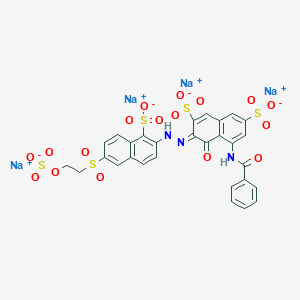

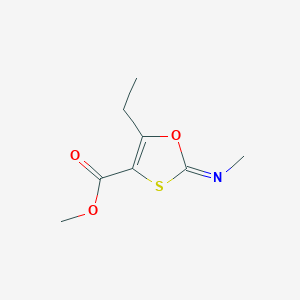

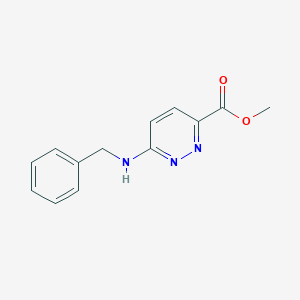

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

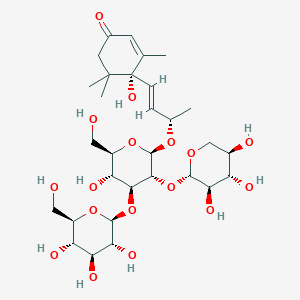

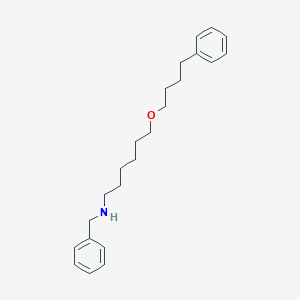

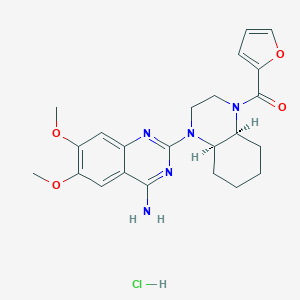

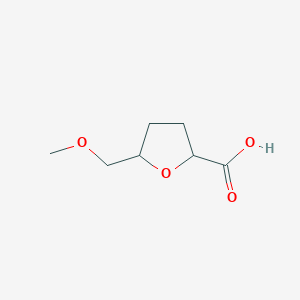

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.